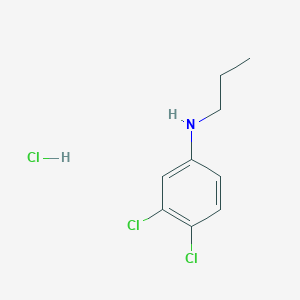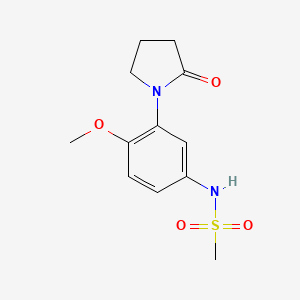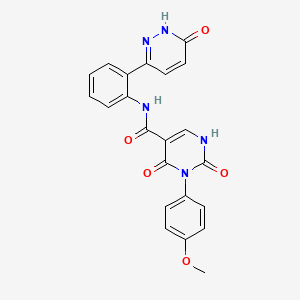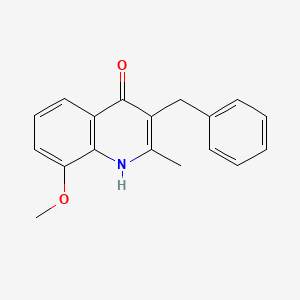
3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis Techniques : Research has developed eco-friendly protocols for synthesizing derivatives of quinolin-4(1H)-one, emphasizing operational simplicity, short reaction times, and environmentally friendly solvents (Yadav, Vagh, & Jeong, 2020).
- Improved Synthetic Routes : Improvements in synthetic routes for related compounds have been reported, aiming for efficiency and cost-effectiveness (Xing, 2009).
- Chemical Reactions and Derivatives : Studies have explored various chemical reactions involving quinolin-4(1H)-one derivatives to produce new compounds, highlighting their diverse chemical properties (Zhan-guo, 2008).
Applications in Material Science
- Corrosion Protection : Some studies have focused on the use of quinoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting materials (Faydy et al., 2019).
Applications in Pharmacology and Medicine
- Binding to Sigma-2 Receptors : Research has evaluated the binding affinity of quinoline derivatives to sigma-2 receptors, indicating potential applications in pharmacology (Xu et al., 2005).
- Cytotoxic Activity Against Cancer : Certain quinolin-4(1H)-one derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines (Kadrić et al., 2014).
- Radiopharmaceutical Applications : Some derivatives have been evaluated for their potential as radiopharmaceuticals in tumor-bearing mice (Al-Salahi et al., 2018).
- Melanin-Concentrating Hormone Receptor Antagonists : Certain quinoline compounds have shown potential as antagonists for specific hormone receptors, suggesting their use in various pharmacological treatments (Kasai et al., 2012).
Miscellaneous Applications
- Fluorescence Derivatization in Chromatography : Some quinoline derivatives have been used as fluorescence derivatization reagents in high-performance liquid chromatography, indicating their utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Eigenschaften
IUPAC Name |
3-benzyl-8-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-15(11-13-7-4-3-5-8-13)18(20)14-9-6-10-16(21-2)17(14)19-12/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCALAVOGKIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2908396.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2908398.png)
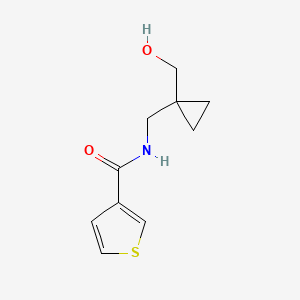
![4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2908402.png)
![8-(2-Chloro-6-fluorophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2908403.png)

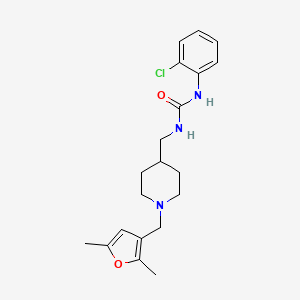
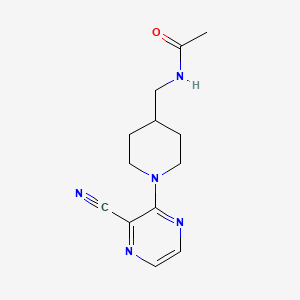
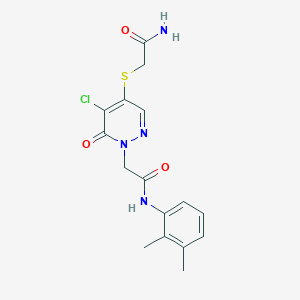
![2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride](/img/structure/B2908412.png)
